1alpha,24-Dihydroxy vitamin D2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

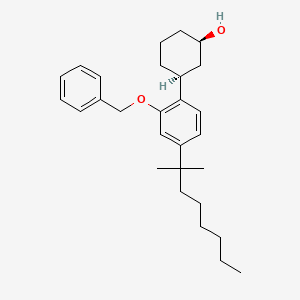

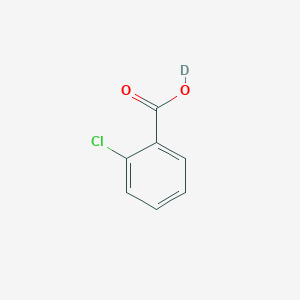

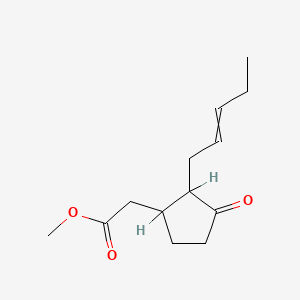

1alpha,24-Dihydroxy vitamin D2, also known as LR-103, is a naturally occurring D-hormone that is produced by the kidneys from vitamin D . It is one of the D-hormones produced from Hectorol and is developed for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease (CKD) . The molecular formula of 1alpha,24-Dihydroxy vitamin D2 is C28H44O3, and its molecular weight is 428.65 .

Synthesis Analysis

The synthesis of 1alpha,24-Dihydroxy vitamin D2 involves the hydroxylation of vitamin D2 . Unlike alfacalcidol, doxercalciferol is also 24‐hydroxylated to produce 1alpha,24-Dihydroxy vitamin D2, a metabolite with potent pro-differentiation actions and low calcaemic potency .Molecular Structure Analysis

The molecular formula of 1alpha,24-Dihydroxy vitamin D2 is C28H44O3 . The molecular weight is 428.65 . The structure of 1alpha,24-Dihydroxy vitamin D2 is similar to that of vitamin D2, but it has an additional hydroxyl group at the 24 position .Chemical Reactions Analysis

The chemical reactions of 1alpha,24-Dihydroxy vitamin D2 involve the hydroxylation of vitamin D2 . This process is catalyzed by the enzyme 24-hydroxylase .Scientific Research Applications

Role in Cancer Research : 1alpha,24-Dihydroxy vitamin D2 and its analogs have shown promise in cancer research, particularly in the regulation of cell growth in gynecological malignancies. The expression of vitamin D receptors and enzymes involved in vitamin D metabolism is upregulated in breast, cervical, and ovarian carcinomas, suggesting potential targets for prevention or therapy with vitamin D analogs (Friedrich et al., 2003).

Metabolism and Pharmacology : Studies have investigated the metabolism of vitamin D analogs, such as 1alpha,25-Dihydroxy-2beta-(3-hydroxypropoxy)vitamin D3 (ED-71), revealing complex metabolic pathways that include both the inherent metabolism of the side chain and metabolism at the 2beta-position substituent (Ono et al., 2006).

Inhibition of Proliferation in Cancer Cells : 1alpha,24-Dihydroxy vitamin D2 analogs have been shown to significantly inhibit cancer cell proliferation and induce differentiation in leukemia cell lines, suggesting their potential use in cancer therapy (Shany et al., 2001).

Vitamin D Receptor Function : Research on the inactivation of vitamin D hydroxylases in mice has provided insights into the role of enzymes like 1alpha-hydroxylase in vitamin D metabolism, with implications for understanding the physiological functions of vitamin D (St-Arnaud, 1999).

Immunomodulatory Applications : Vitamin D compounds, including 1alpha,24-Dihydroxy vitamin D2, have been studied for their immunomodulatory properties, particularly in the context of tuberculosis treatment and potentially as an adjunct to antituberculous therapy (Martineau et al., 2007).

Potential in Bone Health : Some research has focused on the role of vitamin D metabolites in bone metabolism, suggesting the potential applications of 1alpha,24-Dihydroxy vitamin D2 in managing bone health and related conditions (Leeuwen et al., 2001).

properties

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R)-5-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O3/c1-18(2)28(6,31)15-13-19(3)24-11-12-25-21(8-7-14-27(24,25)5)9-10-22-16-23(29)17-26(30)20(22)4/h9-10,13,15,18-19,23-26,29-31H,4,7-8,11-12,14,16-17H2,1-3,5-6H3/b15-13+,21-9+,22-10-/t19-,23-,24-,25+,26+,27-,28?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZFJAXAEXQSKL-GNMODTJUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/C(C)(C(C)C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1alpha,24-Dihydroxy vitamin D2 | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[4-Benzyloxy-3-methoxyphenyl]methylene]butanedioic Acid Ethyl Ester](/img/no-structure.png)

![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1147281.png)